![molecular formula C18H24N2O2 B4748546 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone](/img/structure/B4748546.png)
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone
Overview
Description
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and toxicology. In
Mechanism of Action
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone acts as an agonist for nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. When 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone binds to these receptors, it causes them to open and allow the influx of positively charged ions, which results in depolarization of the postsynaptic membrane. This depolarization can lead to the release of neurotransmitters, which can then activate downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models, as well as to have anxiolytic and antidepressant effects. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for conditions such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is its high affinity for nAChRs, which makes it a valuable tool for studying the function of these receptors. However, one limitation of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone research. One area of interest is the potential therapeutic uses of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the effects of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Finally, there is interest in developing new analogs of 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone that may have improved pharmacological properties.
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain, which makes it a valuable tool for studying the function of these receptors. 1-(2,4-dimethylphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone has also been used in studies investigating the effects of nAChRs on learning and memory, as well as in studies exploring the potential therapeutic effects of nAChR agonists on neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-6-7-16(14(2)10-13)20-12-15(11-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMJBCAHUOEMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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